molecular formula C24H26N2O5 B11307333 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11307333
M. Wt: 422.5 g/mol
InChI Key: OBDSRLTWOGLPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a morpholine moiety, which enhances its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions.

    Final coupling: The carboxamide group is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group using reducing agents like NaBH4.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Hydroxylated derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The morpholine moiety enhances the compound’s solubility, allowing it to reach its targets more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenethylamine
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a morpholine moiety. This combination provides a balance of biological activity and solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5/c1-16-3-8-22-19(13-16)21(27)14-23(31-22)24(28)25-15-20(26-9-11-30-12-10-26)17-4-6-18(29-2)7-5-17/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,25,28)

InChI Key

OBDSRLTWOGLPPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.